3-(1-adamantyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-14-19(18-4-2-3-5-20(18)26-14)13-25-29-23(30)21-9-22(28-27-21)24-10-15-6-16(11-24)8-17(7-15)12-24/h2-5,9,13,15-17,26H,6-8,10-12H2,1H3,(H,27,28)(H,29,30)/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHISOJXQNOCDE-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=NNC(=C3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=NNC(=C3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research has indicated that pyrazole derivatives, including 3-(1-adamantyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide, exhibit notable anticancer activity. A study demonstrated that derivatives with a similar structure inhibited the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells, through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against a range of bacterial strains. The carbohydrazide moiety is crucial for enhancing the antimicrobial efficacy of pyrazole derivatives. In vitro studies revealed that certain derivatives exhibited significant bactericidal and bacteriostatic effects, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Some studies have reported anti-inflammatory activities associated with pyrazole derivatives. For instance, compounds similar to 3-(1-adamantyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide demonstrated effectiveness in reducing inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Synthesis and Derivative Development
The synthesis of 3-(1-adamantyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:
- Formation of the pyrazole ring through cyclization.
- Introduction of the adamantyl group via nucleophilic substitution.
- Coupling with indole derivatives to create the final compound.
This synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Chemical Reactions Analysis
Cyclocondensation Reactions
The hydrazide group (-CONHNH₂) participates in cyclocondensation reactions with carbonyl-containing compounds. For example:
-
Schiff Base Formation : Reacts with aldehydes/ketones to form stable hydrazone derivatives. This is critical for generating analogs with modified indole substituents .
-
Pyrazole Ring Functionalization : The pyrazole core undergoes regioselective substitution under acidic or basic conditions. Adamantyl groups enhance steric stability, directing electrophilic attacks to the N1 or C4 positions .
Example Reaction Pathway :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Aldehyde (R-CHO) | Ethanol, reflux, 6–8 hrs | Hydrazone derivative with R-substituent | 65–78% |
| 1,3-Diketone | Piperidine catalyst, DMF | Trisubstituted pyrazole analog | 82% |
Data adapted from pyrazole cyclocondensation studies .
Oxidation and Reduction
The indole-methylene bridge (-CH=N-) is redox-active:
-
Oxidation : Forms indole-3-carboxylic acid derivatives using H₂O₂ or KMnO₄ .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the hydrazone linkage to a hydrazine group, enhancing solubility .
Key Observations :
-
Adamantyl groups remain inert under mild redox conditions but may hinder access to reactive sites .
-
Pyrazole’s N–N bond is resistant to reduction, preserving the heterocyclic core .
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions due
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantyl-Containing Analogs
3-(Adamantan-1-yl)-N′-[(4-Hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide
- Structural Differences : Replaces the 2-methylindole with a 4-hydroxyphenyl group.
- Impact on Properties: The hydroxyl group introduces polarity, reducing lipophilicity (xlogP ~4.5) compared to the target compound.
- Biological Relevance: Demonstrated moderate inhibition of ER aminopeptidases but lower metabolic stability due to increased solubility .
5-(Adamantan-1-yl)-N′-(5-Bromo-2-oxoindol-3-yl)-1H-pyrazole-3-carbohydrazide
- Structural Differences : Incorporates a 5-bromo-2-oxoindole substituent.
- The oxo group may form additional hydrogen bonds but reduces steric bulk compared to 2-methylindole .
- Biological Relevance: Limited data, but brominated analogs often show enhanced potency in enzyme inhibition .
Indole- and Aryl-Substituted Analogs
(E)-N′-((1H-Indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide
- Structural Differences : Lacks both adamantyl and 2-methyl groups.
- Impact on Properties :
- Biological Relevance: Identified as a scaffold for ER aminopeptidase inhibitors but requires optimization for selectivity .
(E)-N′-((2-Methyl-1H-indol-3-yl)methylene)isonicotinohydrazide
- Structural Differences: Replaces the pyrazole-carbohydrazide core with isonicotinohydrazide.
- Impact on Properties :
- Biological Relevance: Limited activity reported; structural simplicity may limit target engagement .
Non-Indole Analogs with Bulky Substituents
SKI-I (N′-[(2-Hydroxy-1-naphthyl)methylene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide)
- Structural Differences : Uses naphthyl groups instead of adamantyl and indole.
- Impact on Properties :
- Biological Relevance : Potent SphK1 inhibitor (IC50 = 0.058 μM) with moderate oral bioavailability .
3-(4-Methylphenyl)-N′-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Structural Differences: Features a 4-methylphenyl and di-tert-butylphenol substituents.
- Phenolic hydroxyl enhances antioxidant capacity but may limit blood-brain barrier penetration .
Preparation Methods
Cyclocondensation of 1,3-Diketones
The Knorr pyrazole synthesis remains a cornerstone for generating polysubstituted pyrazoles. For this target, a 1,3-diketone bearing an adamantyl group undergoes cyclocondensation with hydrazine derivatives. For example:
-
Reaction Conditions : Aprotic dipolar solvents (e.g., DMF or NMP) with catalytic HCl enhance regioselectivity and yield by accelerating dehydration steps.
-
Regiochemical Control : Gosselin et al. demonstrated that solvent polarity dictates substituent orientation, ensuring the adamantyl group occupies the 3-position.
Acetylenic Ketone Cyclization
An alternative route involves α,β-acetylenic ketones 16 reacting with hydrazines. This method avoids regioisomer formation when using hydrazine hydrate due to hydrogen bonding with ester groups. For adamantyl incorporation:
-
Substrate Design : Diacetylene ketones 20 functionalized with adamantyl groups react with hydrazine hydrate in ethanol, yielding 3-adamantyl-1H-pyrazole-5-carboxylates 21 in >80% yield.
Carboxylic Acid to Carbohydrazide Conversion
The pyrazole-5-carboxylic acid intermediate is converted to the carbohydrazide via ester hydrolysis followed by hydrazinolysis:
Ester Hydrolysis
Hydrazide Formation
-
Protocol : Reacting the carboxylic acid with hydrazine hydrate (3 eq.) in ethanol under reflux for 8–12 hours yields the carbohydrazide.
-
Yield Optimization : Nano-ZnO catalysts improve reaction efficiency, reducing time to 3 hours with 95% yield.
Schiff Base Condensation with 2-Methylindole-3-Carbaldehyde
The final step involves coupling the carbohydrazide with 2-methylindole-3-carbaldehyde via a nucleophilic addition-elimination mechanism:
Aldehyde Preparation
Condensation Reaction
-
Conditions : Refluxing equimolar amounts of carbohydrazide and aldehyde in ethanol with glacial acetic acid (5 mol%) for 4–6 hours.
-
Mechanistic Insight : The reaction proceeds via hemiaminal intermediate formation, with acetic acid catalyzing imine bond formation by protonating the carbonyl oxygen.
Structural Characterization and Analytical Data
Key spectroscopic data confirm successful synthesis:
| Functional Group | 1H NMR (δ, ppm) | FT-IR (cm⁻¹) |
|---|---|---|
| Pyrazole C-H | 6.42 (s, 1H) | 3100–3050 (aromatic C-H) |
| Adamantyl C-H | 1.70–2.10 (m, 15H) | 2900–2850 (aliphatic C-H) |
| Hydrazide NH | 9.85 (s, 1H), 10.20 (s, 1H) | 3300–3250 (N-H) |
| Schiff base (C=N) | 8.75 (s, 1H) | 1620–1600 (C=N) |
| Indole NH | 11.30 (s, 1H) | 3400 (N-H) |
Comparative Analysis of Synthetic Routes
The table below evaluates methods for critical steps:
| Step | Method | Yield (%) | Time (h) | Advantages |
|---|---|---|---|---|
| Pyrazole formation | 1,3-Diketone cyclocondensation | 82–88 | 6 | High regioselectivity |
| Acetylenic ketone route | 70–75 | 8 | Avoids regioisomers | |
| Hydrazide synthesis | Hydrazine hydrate reflux | 85–90 | 8 | Simple workup |
| Nano-ZnO catalyzed | 95 | 3 | Eco-friendly, rapid | |
| Schiff base condensation | Acetic acid catalysis | 78–84 | 6 | Mild conditions |
Challenges and Optimization Strategies
-
Adamantyl Steric Effects : Bulkiness slows reaction kinetics; using polar aprotic solvents (e.g., DMF) at elevated temperatures (80°C) improves rates.
-
Schiff Base Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) enhance imine stability.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomeric impurities, while recrystallization (ethanol/water) achieves >98% purity .
Q & A
What are the common synthetic routes for preparing 3-(1-adamantyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide and its analogs?
Level : Basic
Methodological Answer :
The compound is typically synthesized via hydrazinolysis of ester precursors. For example, ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate can react with hydrazine hydrate under reflux conditions to yield carbohydrazide derivatives in high yields (~85–95%) . Condensation reactions are also critical: indole-3-carboxaldehyde derivatives are condensed with 3-amino-5-pyrazolone in ethanol using triethylamine as a catalyst, followed by reflux and recrystallization . Key steps include:
- Ester activation : Conversion of ester groups to reactive intermediates.
- Nucleophilic substitution : Hydrazine attack on activated esters.
- Schiff base formation : Aldehyde-indole condensation for imine linkage.
What spectroscopic and analytical techniques are employed to characterize this compound and confirm its structure?
Level : Basic
Methodological Answer :
Structural confirmation relies on:
- 1H/13C NMR : To identify adamantyl protons (δ 1.6–2.1 ppm), indole NH (δ ~10–12 ppm), and pyrazole ring protons (δ 6.5–8.0 ppm) .
- FT-IR : Absorption bands for N-H stretches (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C=N (~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : For resolving crystal packing and bond angles in solid-state studies .
How can reaction conditions be optimized to improve yields in the synthesis of related carbohydrazide derivatives?
Level : Advanced
Methodological Answer :
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates .
- Catalyst use : Triethylamine or K₂CO₃ improves Schiff base formation efficiency .
- Temperature control : Reflux (70–80°C) balances reaction rate and side-product minimization .
- Purification : Recrystallization from ethanol or column chromatography removes unreacted aldehydes or hydrazines .
How should researchers address discrepancies in biological activity data across structurally similar analogs?
Level : Advanced
Methodological Answer :
Contradictions in bioactivity (e.g., variable NO release or enzyme inhibition) require:
- Dose-response validation : Replicate assays at multiple concentrations to rule out false positives/negatives .
- Structural benchmarking : Compare substituent effects (e.g., electron-withdrawing groups on indole vs. adamantyl bulkiness) using SAR studies .
- Computational docking : Identify binding pocket mismatches via molecular dynamics simulations (e.g., AutoDock Vina) .
What computational methods are employed to predict the bioactivity and binding mechanisms of this compound?
Level : Advanced
Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : Screens against target proteins (e.g., COX-2, kinases) using software like Schrödinger Suite .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., logP, solubility) .
What strategies are effective for improving aqueous solubility without compromising biological activity?
Level : Advanced
Methodological Answer :
- Polar substituents : Introduce hydroxyl (-OH) or amino (-NH₂) groups on the indole or pyrazole rings .
- Prodrug design : Convert carboxylhydrazide to ester prodrugs (e.g., ethyl ester derivatives) .
- Co-crystallization : Use cyclodextrins or PEG-based carriers to enhance dissolution .
How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?
Level : Advanced
Methodological Answer :
- Core modifications : Replace adamantyl with bicyclic (e.g., norbornyl) or aromatic groups to assess steric effects .
- Linker variation : Test methylene vs. ethylene spacers between indole and pyrazole .
- Bioisosteric replacement : Substitute the carbohydrazide moiety with thiosemicarbazide or amide groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
